N-Methylmescaline
Overview
Description
N-methyl Mescaline (hydrochloride) is a synthetic derivative of mescaline, a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine class. Mescaline is known for its hallucinogenic effects, which are comparable to those of lysergic acid diethylamide and psilocybin . N-methyl Mescaline (hydrochloride) is categorized as a phenethylamine and is primarily used as an analytical reference standard in research and forensic applications .
Scientific Research Applications
N-methyl Mescaline (hydrochloride) is used extensively in scientific research, particularly in the fields of:
Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: To study its effects on biological systems and its interaction with various receptors.
Medicine: Research into its potential therapeutic effects and its mechanism of action.
Industry: Limited use in forensic toxicology and drug testing.
Preparation Methods
The synthesis of N-methyl Mescaline (hydrochloride) involves the methylation of mescaline. The synthetic route typically includes the following steps:
Starting Material: Mescaline, which can be extracted from cacti such as Peyote (Lophophora williamsii) or synthesized chemically.
Methylation: Mescaline undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The resulting N-methyl Mescaline is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Chemical Reactions Analysis
N-methyl Mescaline (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
The mechanism of action of N-methyl Mescaline (hydrochloride) involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s effects are mediated through the activation of the serotonin receptor pathway, which is also involved in the action of other psychedelics like lysergic acid diethylamide and psilocybin .
Comparison with Similar Compounds
N-methyl Mescaline (hydrochloride) is similar to other phenethylamines such as:
Mescaline: The parent compound, known for its hallucinogenic effects.
3,4,5-Trimethoxyphenethylamine: A structural analog with similar psychoactive properties.
N-methyl-3,4-methylenedioxyamphetamine: Another phenethylamine with psychoactive effects.
What sets N-methyl Mescaline (hydrochloride) apart is its specific methylation at the nitrogen atom, which alters its pharmacological profile and receptor binding affinity .
Properties
IUPAC Name |
N-methyl-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-13-6-5-9-7-10(14-2)12(16-4)11(8-9)15-3;/h7-8,13H,5-6H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBQZCHOXCFQGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C(=C1)OC)OC)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504839 | |
Record name | N-Methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6308-81-2, 4838-96-4 | |
Record name | N-Methylmescaline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006308812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MESCALINE, N-METHYL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methylmescaline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Methylmescaline hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6BFV8DHJ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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